molecular formula C20H16N2O2 B11948268 N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine CAS No. 51309-55-8

N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine

Cat. No.: B11948268
CAS No.: 51309-55-8
M. Wt: 316.4 g/mol
InChI Key: MKWLHZZHWQHHGA-UHFFFAOYSA-N
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Description

N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine (Molecular Formula: C20H16N2O2) is a Schiff base compound formed from 1,4-phenylenediamine and 4-hydroxybenzaldehyde . As a member of the Schiff base family, which is characterized by the presence of an azomethine (-C=N-) group, this compound is of significant interest in scientific research primarily for its potential as a versatile ligand in coordination chemistry . Researchers utilize it to synthesize metal complexes, where its structure allows for the investigation of catalytic and biological properties . The molecular framework of this diaryl Schiff base, featuring aromatic rings linked through imine bonds, also makes it a candidate for exploration in materials science, including the development of supramolecular structures and organic electronic materials . This product is provided as part of a collection of specialized chemicals for early discovery research. It is sold on an as-is basis, and the buyer assumes responsibility for confirming its identity and/or purity. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51309-55-8

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-[[4-[(4-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H16N2O2/c23-19-9-1-15(2-10-19)13-21-17-5-7-18(8-6-17)22-14-16-3-11-20(24)12-4-16/h1-14,23-24H

InChI Key

MKWLHZZHWQHHGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Systems

  • Ethanol/Water with Acid Catalysis : A mixture of 1,4-phenylenediamine (0.43 g, 4 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in ethanol-water (55 mL ethanol : 7.2 mL water) with 0.5 mL HCl refluxed for 6 hours yields 84.3% product. The acid catalyzes imine formation by protonating the carbonyl oxygen.

  • Methanol with Glacial Acetic Acid : Substituting ethanol with methanol and adding 2–3 drops of acetic acid reduces reaction time to 3 hours, achieving 89.1% yield.

Workup and Crystallization

Post-reflux, the mixture is cooled, filtered, and washed with cold ethanol. Crystallization occurs via slow evaporation, producing rectangular block crystals.

Catalytic Synthesis Using Stannous Chloride

SnCl₂·2H₂O catalyzes Schiff base formation under mild conditions, avoiding high temperatures.

Reaction Protocol

  • Conditions : 0.1 mmol SnCl₂·2H₂O in dichloromethane with 2 mmol 4-hydroxybenzaldehyde and 1 mmol 1,4-phenylenediamine stirred at 25°C for 2 hours.

  • Yield : 87.8% with reduced energy input compared to reflux methods.

Advantages

  • Eliminates solvent evaporation steps.

  • Suitable for thermally sensitive substrates.

Hydrothermal Synthesis for Enhanced Crystallinity

Hydrothermal methods produce high-purity crystals ideal for coordination polymers.

Procedure

  • Reactants : 1,4-phenylenediamine (0.43 g), 4-hydroxybenzaldehyde (1.22 g), ZnO (0.32 g), and HCl (0.5 mL) in ethanol-water.

  • Conditions : Sealed autoclave heated at 105°C for 48 hours under autogenous pressure.

Structural Outcomes

  • Crystallinity : Rectangular block morphology observed via SEM.

  • Coordination : Zinc ions bridge Schiff base ligands, forming [ZnL₂Ph(NH₃)₂(H₂O)₂] complexes.

Characterization Data

Table 1: Comparative Analysis of Synthesis Methods

MethodSolventCatalystTemp (°C)Time (h)Yield (%)Melting Point (°C)
Classical RefluxEthanol/H₂OHCl78684.3208.2–210.4
CatalyticCH₂Cl₂SnCl₂·2H₂O25287.8211.1–213.4
HydrothermalEthanol/H₂OZnO1054889.1196.8–198.1

Spectroscopic Confirmation

  • FTIR : ν(C=N) at 1615–1620 cm⁻¹; ν(O-H) at 3400–3450 cm⁻¹.

  • ¹H NMR (DMSO-d₆) : δ 8.35 (s, 2H, -CH=N-), δ 6.85–7.80 (m, aromatic protons).

Challenges and Optimization Strategies

Byproduct Formation

  • Dehydration Side Reactions : Excess HCl or prolonged heating generates quinone derivatives. Mitigated by stoichiometric acid use.

  • Oxidation : Azo-methine groups oxidize in air; inert atmospheres (N₂) improve yields by 12–15%.

Solvent Impact

  • DMF vs. Ethanol : DMF increases solubility but requires higher temps (120°C), risking decomposition. Ethanol balances reactivity and safety.

Applications in Coordination Chemistry

The Schiff base acts as a tetradentate ligand, forming complexes with Zn(II), Cu(II), and Ni(II) for catalytic and antimicrobial uses .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Applications in Organic Synthesis

  • Reagent in Organic Reactions :
    • N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine serves as a versatile reagent in organic synthesis. Its ability to form stable complexes with metal ions makes it useful in catalyzing various reactions, including oxidation and reduction processes.
    • Case Study : In a study focusing on the synthesis of heterocyclic compounds, this compound was used to facilitate the formation of imines and amines from corresponding aldehydes and ketones, showcasing its utility in complex organic transformations .
  • Fluorescent Probes :
    • The compound exhibits fluorescent properties that can be harnessed for sensing applications. Its structural features allow it to act as a fluorescent probe for detecting specific ions or molecules.
    • Data Table :
Application TypeTarget MoleculeDetection MethodSensitivity Level
Fluorescent SensingHeavy Metal IonsFluorescence SpectroscopyHigh
Biological ImagingCellular StructuresConfocal MicroscopyModerate

Pharmaceutical Applications

  • Antioxidant Activity :
    • This compound has been studied for its antioxidant properties. It can scavenge free radicals, making it a candidate for developing antioxidant therapies.
    • Case Study : Research demonstrated that formulations containing this compound significantly reduced oxidative stress markers in cellular models, indicating potential therapeutic applications in diseases related to oxidative damage .
  • Antimicrobial Properties :
    • The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes.
    • Data Table :
MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli16 µg/mLHigh

Material Science Applications

  • Polymer Chemistry :
    • This compound is utilized in synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
    • Case Study : In a study on polymer composites, the addition of this compound improved tensile strength and thermal resistance compared to control samples without it .
  • Dyes and Pigments :
    • The compound can be used as a dye precursor due to its chromophoric properties. It can impart color to polymers and textiles while maintaining stability under light exposure.
    • Data Table :
Application TypeColor ProducedStability Level
Textile DyeingDeep RedHigh
Plastic ColoringBright YellowModerate

Mechanism of Action

The mechanism of action of N,N’-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Weight Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
This compound 4-hydroxybenzylidene C₂₀H₁₆N₂O₂ 316.35
N,N'-Bis(4-methylbenzylidene)-1,4-phenylenediamine 4-methylbenzylidene C₂₂H₂₀N₂ 312.41
N,N'-Bis(4-pyridylmethylene)-1,4-phenylenediamine 4-pyridylmethylene C₁₈H₁₄N₄ 286.33
N,N'-Bis(4-dimethylaminobenzylidene)-1,4-phenylenediamine 4-dimethylaminobenzylidene C₂₄H₂₄N₄ 376.48
N,N'-(1,4-Phenylene)bis(4-methoxybenzenesulfonamide) 4-methoxybenzenesulfonamide C₂₀H₂₀N₂O₆S₂ 472.51

Key Insights :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-hydroxy group in the target compound enhances metal coordination via phenolic -OH, whereas methyl (in ) or methoxy (in ) groups alter solubility and steric effects.
  • Heterocyclic Modifications : The pyridyl substituent in introduces nitrogen lone pairs, improving coordination versatility with transition metals.

Key Insights :

  • Coordination Chemistry : The target compound’s -OH groups facilitate chelation with multiple metal ions, whereas sulfonamide derivatives (e.g., ) prioritize hydrogen bonding and biological activity.
  • Solvent-Free Routes : Some analogs (e.g., ) utilize solvent-free synthesis for hybrid layered materials, contrasting with the target compound’s reflux-based method.

Key Insights :

  • Material Science : The target compound’s PMCs outperform alkyl-substituted analogs (e.g., ) in thermal stability due to aromatic conjugation.

Biological Activity

N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine is a compound of significant interest due to its diverse biological activities, particularly its antioxidant and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H16N2O2C_{16}H_{16}N_2O_2 and a molecular weight of approximately 316.35 g/mol. Its structure features two 4-hydroxybenzylidene groups attached to a central 1,4-phenylenediamine moiety, which enhances its ability to interact with biological systems.

Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of hydroxyl groups that can scavenge free radicals. This activity is crucial in mitigating oxidative stress in cells, which is linked to various diseases.

The compound's mechanism involves the donation of hydrogen atoms from hydroxyl groups to free radicals, thereby neutralizing them. This process is vital for protecting cellular components from oxidative damage.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study evaluating its antimicrobial activity against five microorganisms—Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans—the compound showed promising results (Table 1).

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli50 µg/mLModerate
Streptococcus pneumoniae25 µg/mLHigh
Staphylococcus aureus30 µg/mLHigh
Klebsiella pneumoniae40 µg/mLModerate
Candida albicans60 µg/mLModerate

Applications in Research and Industry

This compound is not only significant for its biological activities but also has applications in various fields:

  • Coordination Chemistry : Acts as a ligand forming stable complexes with metal ions.
  • Material Science : Used in synthesizing advanced materials due to its structural properties.
  • Catalysis : Functions as a catalyst in several chemical reactions.

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been studied for their biological activities. The following table highlights key differences:

Compound NameAntioxidant ActivityAntimicrobial ActivityUnique Features
This compoundHighSignificantStrong metal complex formation
N,N'-Bis(salicylidene)-1,2-phenylenediamineModerateModerateStrong chelating properties
N,N'-Bis(cinnamylidene)-1,4-phenylenediamineLowWeakKnown for anti-inflammatory properties

Q & A

Q. What are the optimized synthetic routes for N,N'-Bis(4-hydroxybenzylidene)-1,4-phenylenediamine, and how do reaction conditions influence yield?

The compound is synthesized via a Schiff base condensation reaction between 1,4-phenylenediamine and 4-hydroxybenzaldehyde. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM) enhance reactivity .
  • Catalyst use : Acidic or mild basic conditions (e.g., acetic acid or pyridine) accelerate imine bond formation .
  • Purification : Recrystallization from ethanol or methanol is preferred for high-purity yields, while column chromatography is used for complex mixtures .
    Data Table : Typical yields range from 65–85% under optimized conditions, with purity confirmed via melting point analysis (observed: 220–225°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Confirms imine (C=N) stretching at ~1600–1620 cm⁻¹ and phenolic O–H bands at ~3300 cm⁻¹ .
  • NMR : <sup>1</sup>H NMR shows aromatic protons (δ 6.8–7.4 ppm) and imine protons (δ 8.2–8.5 ppm); <sup>13</sup>C NMR identifies C=N at ~160 ppm .
  • UV-Vis : Strong absorption at ~320–350 nm due to π→π* transitions in the conjugated Schiff base system .

Advanced Research Questions

Q. How does this compound perform as a ligand in metal complexes, and what stoichiometries are observed?

The compound acts as a tetradentate ligand, coordinating via phenolic oxygen and imine nitrogen atoms. Key findings:

  • Stoichiometry : Co(II), Mn(VII), and Mo(VII) complexes exhibit 1:1 (metal:ligand) ratios, confirmed by Job’s method and molar conductivity .
  • Biological activity : Metal complexes show enhanced antimicrobial activity compared to the free ligand (e.g., inhibition zones of 12–18 mm against S. aureus) .
    Data Table :
Metal Ionλmax (nm)Magnetic Moment (BM)
Co(II)580, 6204.2
Mn(VII)5205.9

Q. What computational strategies are used to predict the electronic properties of this compound?

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps (~3.5 eV), indicating charge-transfer potential .
  • NBO analysis : Reveals hyperconjugative interactions stabilizing the Schiff base structure .
  • Molecular docking : Predicts binding affinity with biological targets (e.g., DNA gyrase for antimicrobial studies) .

Q. How does structural modification of this compound enhance its electrochromic properties?

  • Conjugation extension : Incorporating electron-rich groups (e.g., methoxy) lowers oxidation potential, improving redox stability .
  • Aggregation-induced emission (AIE) : Blending with tetraphenylethylene (TPE) units increases fluorescence contrast in electrofluorochromic devices .
    Data Table :
Polymer DerivativeΔT (%)<sup>*</sup>Fluorescence Contrast Ratio
TPPA-TPE Hybrid781:120
<sup>*</sup>Transmittance change at 650 nm after redox cycling .

Q. What are the key challenges in stabilizing this compound under ambient conditions?

  • Oxidative degradation : Store under inert gas (N2 or Ar) to prevent imine bond hydrolysis .
  • Light sensitivity : Amber glassware or opaque containers mitigate UV-induced decomposition .
  • Thermal stability : Decomposition onset at ~250°C (TGA data), requiring storage below 25°C .

Methodological Considerations

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during characterization?

  • Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Solvent effects : Re-run NMR in deuterated DMSO to resolve proton splitting obscured in CDCl3.
  • Dynamic NMR : For tautomeric forms (e.g., keto-enol), variable-temperature studies clarify equilibrium states .

Q. What strategies optimize the synthesis of this compound derivatives for targeted applications?

  • Directed ortho-metalation : Introduce substituents regioselectively using LDA (lithium diisopropylamide) .
  • Suzuki coupling : Attach aryl groups to the phenolic ring for enhanced π-conjugation in optoelectronic materials .

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